molecular formula C18H27N3O5 B12405714 N-Nitroso-Acebutolol-d7

N-Nitroso-Acebutolol-d7

Cat. No.: B12405714
M. Wt: 372.5 g/mol
InChI Key: YAUUHPOXNBJSBK-JLTHDCAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-Acebutolol-d7 is synthesized through the nitrosation of Acebutolol. The process involves the introduction of a nitroso group (N=O) into the Acebutolol molecule. This can be achieved using tert-butyl nitrite (TBN) under solvent-free conditions. The reaction is typically carried out at ambient temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-Acebutolol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Nitroso-Acebutolol-d7 exerts its effects through the formation of electrophilic alkylating agents. These reactive intermediates can interact with DNA and other cellular components, leading to various biological effects. The nitroso group is responsible for the formation of these electrophiles, which can initiate carcinogenesis by altering DNA bases .

Comparison with Similar Compounds

N-Nitroso-Acebutolol-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. Similar compounds include:

These compounds share similar chemical structures and properties but differ in their specific applications and labeling .

Properties

Molecular Formula

C18H27N3O5

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-acetyl-4-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(nitroso)amino]-2-hydroxypropoxy]phenyl]butanamide

InChI

InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D

InChI Key

YAUUHPOXNBJSBK-JLTHDCAWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)N=O

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)C)N=O)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.